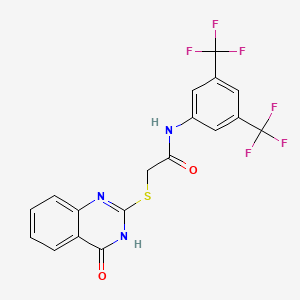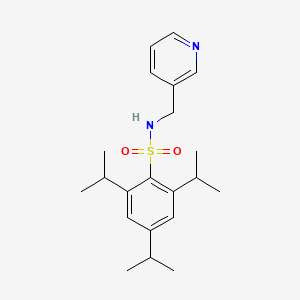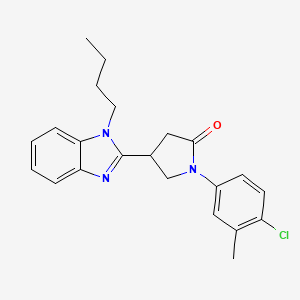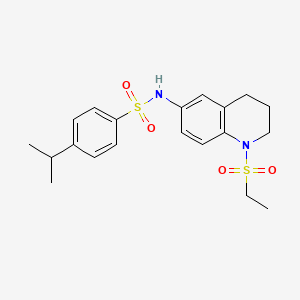
2-(4-(5-chloro-2-methylphenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(5-chloro-2-methylphenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C17H14ClF3N6O3S and its molecular weight is 474.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure Analysis
Tetrazole derivatives including variations of the compound have been structurally analyzed through X-ray crystallography. These analyses reveal that tetrazole rings are essentially planar and the aryl rings at specific positions show no conjugation to the tetrazole groups. The studies further explore the interaction of these molecules within the active site of the cyclooxygenase-2 enzyme, indicating potential as COX-2 inhibitors (Al-Hourani et al., 2015).
Antitumor Activity
Research into imidazotetrazines, a category that encompasses compounds similar to the one , has highlighted their synthesis and potential broad-spectrum antitumor activity. Such compounds have shown curative activity against specific leukemia types, suggesting their utility as prodrug modifications for cancer treatment (Stevens et al., 1984).
Antimicrobial Properties
The synthesis of highly functionalized derivatives has been explored, showing significant antimicrobial activity against various bacterial and fungal strains. This underscores the compound's potential in developing new antimicrobial agents (Babu et al., 2013).
Carbonic Anhydrase Inhibition
Studies have demonstrated the effectiveness of similar tetrazole derivatives as inhibitors of carbonic anhydrase isozymes, which play a crucial role in aqueous humor secretion within the eye. Such inhibitors have shown potential in lowering intraocular pressure, indicating applications in treating glaucoma (Barboiu et al., 1999).
Antihypertensive Potential
Research into sulfonylureas and sulfonylcarbamates, related to the chemical structure , has uncovered their role as non-tetrazole angiotensin II receptor antagonists. These compounds have displayed potent in vitro and in vivo activities, suggesting their utility in developing new antihypertensive drugs (Deprez et al., 1995).
Properties
IUPAC Name |
2-[4-[(5-chloro-2-methylphenyl)sulfonylamino]phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N6O3S/c1-10-2-3-11(18)8-14(10)31(29,30)25-12-4-6-13(7-5-12)27-24-15(23-26-27)16(28)22-9-17(19,20)21/h2-8,25H,9H2,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCWVJGIYQBCGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Butyl 4-[[(Z)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2963126.png)
![Ethyl 2-[3-(dimethylamino)propanoyl-methylamino]acetate;hydrochloride](/img/structure/B2963127.png)
![2-Chloro-N-[2-(1-phenyltriazol-4-yl)propan-2-yl]acetamide](/img/structure/B2963128.png)


![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2963133.png)
![N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2963136.png)

![Methylethyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2963141.png)

![N-(4-bromophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2963145.png)

![1-({[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2963147.png)

